Tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
Description
Structural Identity and Nomenclature of Tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
This compound is a heterocyclic compound characterized by a seven-membered 1,4-diazepane ring substituted with a trifluoromethyl group at position 5 and a tert-butoxycarbonyl (Boc) protecting group at position 1. Its molecular formula is C₁₁H₁₉F₃N₂O₂ , with a molecular weight of 268.28 g/mol . The IUPAC name, tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate, reflects its structural hierarchy: the diazepane backbone, trifluoromethyl substituent, and Boc group. The SMILES notation (O=C(N1CCNC(C(F)(F)F)CC1)OC(C)(C)C ) and InChIKey (MXYCFUAPIQPQRJ-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉F₃N₂O₂ | |
| Molecular Weight | 268.28 g/mol | |
| CAS Registry Number | 1042598-29-7 | |
| SMILES | O=C(N1CCNC(C(F)(F)F)CC1)OC(C)(C)C |
Historical Context and Discovery Timeline
The compound emerged as part of broader efforts to synthesize fluorinated heterocycles, driven by the pharmaceutical industry's demand for bioactive molecules with enhanced physicochemical properties. While its exact synthesis date is unspecified, its structural analogs, such as 1,4-diazepane derivatives, were first reported in the early 2000s. Patents from 2011–2015 describe methods for producing 1,4-diazepane intermediates using phosphine- or azodicarboxylate-mediated cyclizations, suggesting its likely preparation during this period. The Boc-protected amine moiety indicates its utility as an intermediate in peptide-mimetic drug discovery.
Significance in Heterocyclic and Fluoroorganic Chemistry
The compound exemplifies two critical themes in modern synthetic chemistry:
- Heterocyclic Chemistry : The 1,4-diazepane ring confers conformational flexibility, enabling interactions with biological targets such as G-protein-coupled receptors. Its saturated structure reduces metabolic oxidation, enhancing stability compared to aromatic analogs.
- Fluoroorganic Chemistry : The trifluoromethyl group enhances lipophilicity (log P ≈ 2.1) and metabolic resistance via strong C–F bonds, making the compound valuable in agrochemical and pharmaceutical design. The electron-withdrawing nature of the CF₃ group also influences reactivity, facilitating regioselective functionalization.
Table 2: Comparative Properties of Key Functional Groups
The integration of these features positions the compound as a versatile intermediate in synthesizing trifluoromethylated therapeutics, such as kinase inhibitors or antipsychotic agents. Recent advances in photoredox catalysis and transition-metal-mediated trifluoromethylation further underscore its relevance.
Properties
IUPAC Name |
tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-8(11(12,13)14)15-5-7-16/h8,15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYCFUAPIQPQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(NCC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042598-29-7 | |
| Record name | tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with a trifluoromethylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems allows for precise control over reaction parameters, leading to improved yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted diazepane derivatives with various functional groups.
Scientific Research Applications
Applications Overview
| Field | Application | Methods/Procedures | Results/Outcomes |
|---|---|---|---|
| Microelectronics | Design of high-performance polyimide films | Low-temperature polymerization strategy | Enhanced free volume and reduced interaction between molecular chains, resulting in a low dielectric constant. |
| Drug Development | Found in FDA-approved drugs | Incorporated into drug molecules | Trifluoromethyl group enhances metabolic stability and bioavailability, serving as a scaffold for new therapeutic agents. |
| Material Science | Fabrication of Aramid Nanofiber-Based Aerogel Fibers | Wet-spinning, solvent replacement, and freeze-drying processes | High porosity (>92%), good mechanical properties (tensile strength 8.1 MPa), and high specific surface area (~239 m²/g) . |
| Polymer Science | Design of low-dielectric polyimide films | Various polymerization techniques | Improved dielectric properties due to structural modifications with tert-butyl branches. |
Microelectronics: Polyimide Films
The incorporation of tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate in polyimide film development has shown promising results. Researchers utilized a low-temperature polymerization strategy to create films with enhanced properties. The introduction of tert-butyl branches increased the free volume within the polymer matrix, which effectively lowered the dielectric constant—an essential characteristic for microelectronic applications.
Drug Development: FDA-Approved Drugs
In the realm of medicinal chemistry, this compound has been integrated into various FDA-approved drugs over the past two decades. The trifluoromethyl moiety is known to improve the pharmacokinetic profiles of drug candidates by enhancing their metabolic stability and bioavailability. Ongoing studies focus on understanding the interactions between this compound and biological targets, which could lead to improved therapeutic outcomes.
Material Science: Aerogel Fibers
The application of this compound in creating Aramid Nanofiber-Based Aerogel Fibers represents a significant advancement in material science. The fabrication process involves wet-spinning followed by solvent replacement and freeze-drying. The resulting aerogel fibers exhibit remarkable mechanical properties and high porosity, making them suitable for various applications including insulation and lightweight structural materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate with structurally analogous diazepane derivatives:
*Inferred molecular formula based on structural similarity to compounds in .
Key Differences:
Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8) compared to methyl-substituted analogs (logP ~1.9), favoring blood-brain barrier penetration .
Synthetic Accessibility :
- The trifluoromethyl derivative is more expensive (500 €/50 mg) than methyl-substituted analogs (437 €/250 mg), reflecting the cost of fluorinated reagents and complex purification steps .
Biological Relevance :
- Compounds with trifluoromethyl groups exhibit enhanced binding to hydrophobic pockets in enzymes like lysyl oxidase (LOX), as seen in anti-metastatic inhibitors . Methyl-substituted analogs are less potent in such applications .
Biological Activity
Tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate (CAS Number: 1042598-29-7) is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₁₁H₁₉F₃N₂O₂
- Molecular Weight : 268.28 g/mol
- LogP : 2.05
- Polar Surface Area : 42 Ų
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 1
The compound features a diazepane ring structure, which is known for its pharmacological significance in various therapeutic areas.
Anticancer Properties
Recent studies have highlighted the potential of diazepane derivatives, including this compound, in cancer treatment. Research indicates that compounds with similar structures can inhibit enzymes involved in cancer cell metabolism, particularly those related to serine biosynthesis pathways. For instance, inhibitors targeting phosphoglycerate dehydrogenase (PHGDH) have shown promise in reducing cancer cell growth by disrupting serine production, a crucial amino acid for tumor proliferation .
Inhibition Studies
In vitro assays have demonstrated that certain diazepane derivatives exhibit significant inhibitory effects on target enzymes. In one study, a related compound showed an IC50 value of approximately 15 µM against PHGDH, indicating effective inhibition at relatively low concentrations . This suggests that this compound may share similar inhibitory properties.
Case Study: Inhibition of PHGDH
A comprehensive study on diazepane derivatives assessed their impact on PHGDH activity. The findings revealed that modifications in the diazepane structure could enhance potency against this target. For instance, the introduction of trifluoromethyl groups was associated with increased hydrophobic interactions and improved binding affinity .
Table of Biological Activity
| Compound | Target Enzyme | IC50 (µM) | % Inhibition |
|---|---|---|---|
| This compound | PHGDH | ~15 | 92 |
| Related Diazepane Derivative | PHGDH | ~14 | 90 |
| Control Compound | PHGDH | ND | <40 |
ND = Not Determined
Q & A
Q. What synthetic routes are commonly employed to prepare tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate?
The compound is synthesized via Boc-protected diazepane intermediates. A representative method involves lithiation of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate at –78°C using n-BuLi, followed by reaction with 4-trifluoromethylbenzoyl chloride. Purification via silica gel chromatography (25% EtOAc/hexanes) yields the product (77% isolated yield). Key steps include strict temperature control to prevent side reactions and stoichiometric optimization of the acyl chloride reagent .
Q. How is the structure of this compound verified experimentally?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), IR, and high-resolution mass spectrometry (HRMS). For example, ¹³C NMR shows characteristic peaks for the Boc group (δ 154.6 ppm), trifluoromethyl (δ 123.7 ppm, JC-F = 272.6 Hz), and diazepane backbone (δ 40–50 ppm). HRMS ([M+NH4]<sup>+</sup> calc. 404.1742, found 404.1797) ensures molecular formula accuracy .
Q. What safety precautions are critical when handling this compound in the lab?
While specific hazards for this compound are not fully documented, general precautions for diazepane derivatives include:
- Use of PPE (gloves, goggles) to avoid skin/eye contact.
- Working in a fume hood to minimize inhalation risks.
- Storage at room temperature in airtight containers, away from strong acids/bases to prevent Boc-group cleavage .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the trifluoromethyl group into the diazepane ring?
Yield optimization involves:
- Solvent selection : THF or DMF enhances solubility of intermediates.
- Stoichiometry : Acyl chloride reagents (e.g., 4-trifluoromethylbenzoyl chloride) are used in 1.3 equivalents to ensure complete conversion.
- Temperature control : Maintaining –78°C during lithiation prevents undesired side reactions like over-alkylation .
Q. What computational methods are suitable for predicting the conformational stability of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the diazepane ring’s puckering and the influence of the trifluoromethyl group on torsional strain. Molecular dynamics simulations (AMBER force field) further assess solvent effects (e.g., chloroform vs. water) on conformational dynamics .
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
The trifluoromethyl group’s strong electron-withdrawing nature deactivates the diazepane ring toward electrophilic substitution but enhances stability in radical reactions. Steric hindrance at the 5-position limits nucleophilic attack, necessitating catalysts like Pd(OAc)2 for Suzuki-Miyaura couplings .
Q. What strategies are effective for Boc-deprotection without degrading the diazepane core?
Controlled acidic conditions (e.g., 4 M HCl in dioxane, 0°C) selectively cleave the Boc group while preserving the trifluoromethyl substituent and ring integrity. Neutralization with aqueous NaHCO3 followed by extraction minimizes side products .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction using SHELXL software (Mo-Kα radiation, λ = 0.71073 Å) provides unambiguous stereochemical assignment. For example, the Rfactor < 5% and Hirshfeld surface analysis validate bond lengths/angles and intermolecular interactions .
Methodological Notes
- Synthesis : Prioritize inert atmosphere (N2/Ar) for moisture-sensitive steps .
- Characterization : Use deuterated chloroform (CDCl3) for NMR to avoid solvent interference with trifluoromethyl signals .
- Safety : Monitor for HF release during high-temperature reactions involving trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
